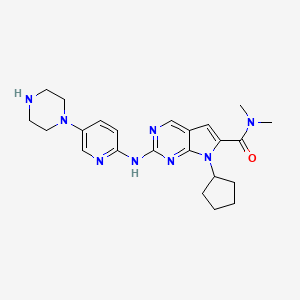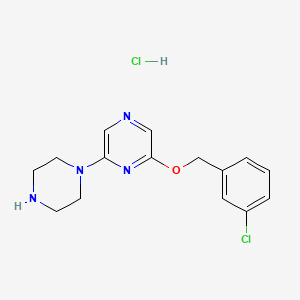
Ido-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ido-IN-5 is a potent human IDO inhibitor with an IC50 of 1-10 μM . It is also known as NLG-1489 . The molecular formula of this compound is C18H21FN2O2 and it has a molecular weight of 316.37 .
Molecular Structure Analysis
This compound has a complex molecular structure. The IUPAC name for this compound is 4-[(1R)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol . The InChI key for this compound is YGACXVRLDHEXKY-LRBMDJJVSA-N .
Physical And Chemical Properties Analysis
This compound appears as a white to off-white solid. It has a solubility of 10 mM in DMSO . The molecular weight of this compound is 316.37 .
Aplicaciones Científicas De Investigación
Tryptanthrin derivatives as potent IDO inhibitors : A study found that tryptanthrin and its derivatives are novel, potent inhibitors of IDO-1. One derivative, 5c, showed significant inhibitory activity and suppressed tumor growth in Lewis lung cancer (LLC) tumor-bearing mice. It also reduced the numbers of regulatory T cells, which can hinder efficient antitumor immune responses (Yang et al., 2013).
IDO pathways in cancer : IDO plays a central role in malignant development and progression by supporting pathogenic inflammatory processes and immune tolerance to tumor antigens. Its activation affects various immune cells and promotes tumor angiogenesis. Small-molecule IDO inhibitors have shown anticancer activity and can enhance the effectiveness of immunotherapy, radiotherapy, or chemotherapy (Prendergast et al., 2014).
Rational design of IDO inhibitors : An evolutionary docking algorithm was used to design new IDO inhibitors. This approach yielded several new low-molecular weight inhibitor scaffolds with nanomolar potency, confirming the potential of targeted design in developing effective IDO inhibitors (Röhrig et al., 2010).
Nanomedicine and IDO inhibitors in cancer immunotherapy : Nanoparticle-based drug delivery is emerging as a significant method in cancer immunotherapy. IDO inhibition is a crucial research area, and combining nanoparticle technology with IDO inhibitors offers a promising direction for cancer therapeutic innovations (Zulfiqar et al., 2017).
Naphthoquinone-based IDO inhibitors : A new class of naphthoquinone-based IDO inhibitors has been identified, with compounds exhibiting low nanomolar potency. This class includes natural products like menadione, which demonstrated antitumor activity in mouse tumor models (Kumar et al., 2008).
Mecanismo De Acción
Direcciones Futuras
The future directions of Ido-IN-5 research could involve developing predictive biomarkers to identify patient populations that would gain maximum benefit from a combination therapy with IDO-1 inhibitors . Despite the uncertainty surrounding IDO1 inhibition, ample preclinical evidence supports continued development of Trp–Kyn–AhR pathway inhibitors to augment immune-checkpoint and other cancer therapies .
Propiedades
IUPAC Name |
4-[(1R)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACXVRLDHEXKY-LRBMDJJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129668 |
Source


|
| Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1402837-79-9 |
Source


|
| Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


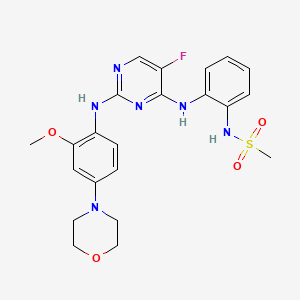
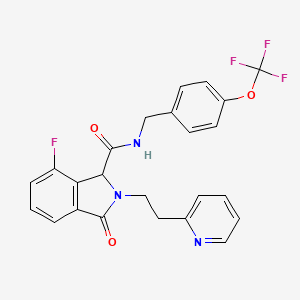
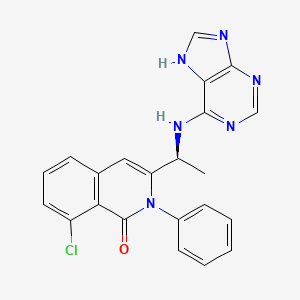
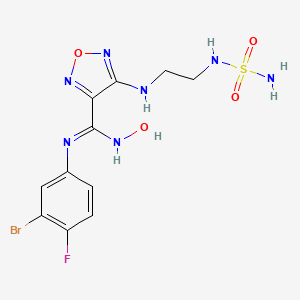
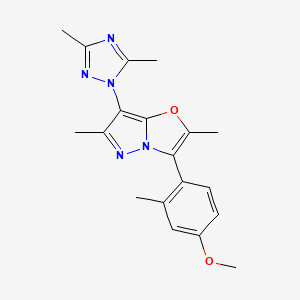

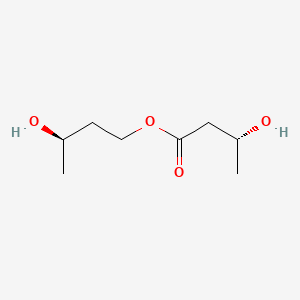

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)
![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)
